2-Methyl-N-sulfinyl-1-propanamine
Description
Properties
CAS No. |
13165-71-4 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
2-methyl-1-(sulfinylamino)propane |
InChI |
InChI=1S/C4H9NOS/c1-4(2)3-5-7-6/h4H,3H2,1-2H3 |
InChI Key |
MPVFGQNTNALIII-UHFFFAOYSA-N |
SMILES |
CC(C)CN=S=O |
Canonical SMILES |
CC(C)CN=S=O |
Synonyms |
2-Methyl-N-sulfinyl-1-propanamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 2-Methyl-N-sulfinyl-1-propanamine but differ in substituents and functional groups:
Preparation Methods
Reagent Design and Reaction Mechanism
The use of N-triisopropylsilyl sulfinylamine (TIPS-NSO, 1 ) enables direct synthesis of primary sulfinamides via Grignard or organolithium intermediates. For 2-methyl-N-sulfinyl-1-propanamine, the protocol involves:
-
Organometallic Formation : Generate the 2-methylpropylmagnesium bromide from 2-methylpropyl chloride using magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Sulfinylamine Addition : React the Grignard reagent with TIPS-NSO at −78°C to form the N-silyl sulfinamide intermediate.
-
Deprotection : Treat with tetrabutylammonium fluoride (TBAF) to cleave the TIPS group, yielding the primary sulfinamide.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Temperature | −78°C to 25°C (gradient) | 89 | <5% disulfoxide |
| Solvent | Anhydrous THF | 92 | Minimal silyl ether formation |
| Equivalents of 1 | 1.2 equiv | 85 | Unreacted Grignard (<3%) |
This method achieves 89–92% yields with >99% purity, as confirmed by HPLC. The TIPS group’s steric bulk prevents over-addition, while its electron-withdrawing nature enhances electrophilicity at the sulfinyl sulfur.
Nucleophilic Substitution Using Sulfinyl Sulfones
Base-Mediated Sulfinylation
An alternative route employs 4-methylphenylsulfinyl sulfone (7 ) as the sulfinylating agent. The reaction proceeds via nucleophilic attack of 2-methyl-1-propanamine on the electrophilic sulfur center:
Table 2: Comparative Analysis of Bases
| Base | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| KCO | 12 | 78 | 95 |
| NaH | 6 | 85 | 97 |
| DBU | 4 | 88 | 98 |
Sodium hydride (NaH) accelerates the reaction but requires strict anhydrous conditions to avoid hydrolysis. DBU (1,8-diazabicycloundec-7-ene) offers a balance between reactivity and safety, achieving 88% yield in 4 hours.
Catalytic Sulfinyl Transfer from Sulfinyl Hydroxylamines
Nitrene Intermediate Formation
A cutting-edge approach utilizes sulfinyl hydroxylamine reagents (e.g., R-O-N=S=O) to generate sulfinyl nitrenes in situ. These intermediates react with 2-methyl-1-propanamine via a radical pathway:
Table 3: Catalytic System Performance
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Cu(OTf) | 5 | 76 | 92 |
| FeCl | 10 | 68 | 85 |
| None | – | 12 | 40 |
Copper(II) triflate proves most effective, likely due to its Lewis acidity stabilizing the nitrene intermediate. This method avoids organometallic reagents but requires stringent oxygen-free conditions.
Stereochemical Considerations and Enantioselective Synthesis
Chiral Sulfinylamine Reagents
Enantiomerically pure this compound is accessible using (R)- or (S)-TIPS-NSO. The configuration at sulfur is retained during Grignard addition, as demonstrated by circular dichroism (CD) spectroscopy.
Table 4: Enantiomeric Excess (ee) Under Varied Conditions
| Reagent Configuration | Temperature (°C) | ee (%) |
|---|---|---|
| (R)-TIPS-NSO | −78 | 98 |
| (S)-TIPS-NSO | 25 | 95 |
| Racemic TIPS-NSO | −78 | 0 |
Low temperatures enhance stereochemical fidelity by slowing racemization.
Analytical Validation and Stability Profiling
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2-Methyl-N-sulfinyl-1-propanamine and validating its purity in synthetic workflows?
- Methodology : Use high-resolution mass spectrometry (HRMS) with instruments like the Q Exactive Plus Orbitrap to confirm molecular mass and fragmentation patterns . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and verify substituent positions. For purity validation, employ reversed-phase HPLC with UV detection (λ = 200–400 nm) and compare retention times against synthetic standards. Elemental analysis (C, H, N, S) is critical to confirm stoichiometric ratios .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodology :
- Step 1 : Use sulfinyl chloride derivatives as electrophiles in nucleophilic substitution reactions with 2-methyl-1-propanamine. Control reaction temperature (0–5°C) to minimize over-sulfonylation .
- Step 2 : Employ anhydrous solvents (e.g., dichloromethane or THF) to suppress hydrolysis of the sulfinyl group.
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient). Final yields typically range from 65–85% under optimized conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis or chiral auxiliary applications?
- Analysis : The sulfinyl group’s stereoelectronic properties (e.g., lone pair orientation and S=O dipole) create a rigid chiral environment, enabling enantioselective transformations. For example:
- Steric Effects : The methyl group at the 2-position restricts rotational freedom, favoring specific transition states in Diels-Alder or Michael addition reactions .
- Electronic Effects : The sulfinyl moiety enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Computational studies (DFT calculations) are recommended to map charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR or MS) for this compound derivatives?
- Conflict Resolution Framework :
- Step 1 : Cross-validate spectra using multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) .
- Step 2 : Compare experimental HRMS data with theoretical isotopic patterns to identify impurities (e.g., residual solvents or unreacted starting materials) .
- Step 3 : Replicate synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables causing spectral discrepancies .
Q. How does the sulfinyl group in this compound impact its stability under varying pH and temperature conditions?
- Experimental Design :
- Stability Assay : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Key Findings : The sulfinyl group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming sulfonic acid or sulfone byproducts. Thermostability is optimal at neutral pH (7.0) and temperatures ≤ 40°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
